Diethyl 1-(4-methoxybenzyl)-4-(4-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological activities, particularly in the treatment of cardiovascular diseases. The structure of this compound includes a dihydropyridine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 1,4-dihydropyridines, including 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, is typically achieved through the Hantzsch reaction. This involves the cyclocondensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency.
Chemical Reactions Analysis
1,4-Dihydropyridines undergo various chemical reactions, including:
Oxidation: They can be oxidized to pyridines using reagents like potassium permanganate or nitric acid.
Reduction: Reduction can yield tetrahydropyridines or piperidines, depending on the conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitro groups as substituents.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include pyridines and substituted dihydropyridines.
Scientific Research Applications
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of dihydropyridines.
Biology: Investigated for its potential as a calcium channel blocker.
Medicine: Explored for its antihypertensive and antianginal properties.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1,4-dihydropyridines, including this compound, involves the inhibition of L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into smooth muscle cells, leading to vasodilation and a decrease in blood pressure . This mechanism is crucial for its antihypertensive effects.
Comparison with Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. Compared to these, 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(4-PROPOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may exhibit unique pharmacokinetic properties due to its specific substituents . These differences can affect its potency, duration of action, and side effect profile.
Properties
Molecular Formula |
C28H33NO6 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO6/c1-5-16-35-23-14-10-21(11-15-23)26-24(27(30)33-6-2)18-29(19-25(26)28(31)34-7-3)17-20-8-12-22(32-4)13-9-20/h8-15,18-19,26H,5-7,16-17H2,1-4H3 |
InChI Key |
LGHKMRSKYCWZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)OC)C(=O)OCC |
Origin of Product |
United States |
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